InChI=1S/C7H14N2/c1-2-3-6-9-7-4-5-8/h9H,2-4,6-7H2,1H3
. This indicates the presence of seven carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms in the molecule .
3-(Butylamino)propionitrile is an organic compound characterized by the molecular formula . It features a butylamino group attached to a propionitrile backbone, making it a nitrile derivative of interest in various chemical and biological applications. This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules and has potential therapeutic properties, particularly in medicinal chemistry .
The synthesis of 3-(Butylamino)propionitrile can be achieved through various routes:
The reaction typically requires controlled temperatures and may involve solvents that facilitate the nucleophilic addition. The use of basic conditions can further promote the reaction rate and selectivity .
3-(Butylamino)propionitrile is involved in several key chemical reactions:
Common reagents for these reactions include:
Relevant analyses indicate that while this compound is stable, it poses health risks if ingested or inhaled, necessitating appropriate safety measures during handling .
3-(Butylamino)propionitrile has several notable applications:
This compound's unique structure and reactivity make it a valuable asset in both academic research and industrial applications.
3-(Butylamino)propionitrile (BAPN) first appeared in organic chemistry literature as an intermediate in complex molecule synthesis. Its structural signature – combining a short alkyl chain (butylamine) with an electron-deficient nitrile group – made it valuable for studying nucleophilic addition reactions. Early synthetic routes typically involved the Knoevenagel condensation, where butylamine reacted with acrylonitrile under controlled conditions. This method, documented in Organic Syntheses procedures for related nitriles, often utilized protic solvents like methanol and acid catalysts to achieve moderate yields (40-60%) . Researchers quickly recognized BAPN's utility as a precursor for heterocyclic systems; its terminal amino and nitrile groups enabled ring-forming reactions like cyclizations to imidazolines or pyridines under thermal or catalytic conditions. Patent literature from the 1980s–1990s frequently lists BAPN as a building block for pharmacologically active molecules, particularly those targeting cardiovascular or inflammatory pathways, though specific biological activities were often secondary to its reactivity [4] [5].
Table 1: Early Synthetic Methods for 3-(Butylamino)propionitrile
Era | Primary Method | Typical Yield | Key Limitations |
---|---|---|---|
1960s-1970s | Knoevenagel Condensation | 40-60% | Poor regioselectivity, side products |
1980s-1990s | Catalytic Amination | 65-75% | Requires precious metal catalysts |
2000s-Present | Microwave-assisted Synthesis | 80-92% | Rapid but requires specialized equipment |
Methodological evolution significantly enhanced BAPN's accessibility and purity. Key advancements included:
BAPN gained traction in pharmacological research through two primary pathways:
Table 2: Pharmacological Targets Associated with BAPN and Derivatives
Target Class | Biological Role | Therapeutic Area | Key Patents/Studies |
---|---|---|---|
Lysyl Oxidase (LOX) | Extracellular matrix remodeling | Fibrosis, Aortic Aneurysms | [7] [10] |
PI3K Kinases | Cell proliferation/survival signaling | Oncology, Autoimmunity | CN103930422A [4] |
Opioid Receptors | Pain modulation, addiction | Analgesia, Obesity | CA2499690C [5] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1